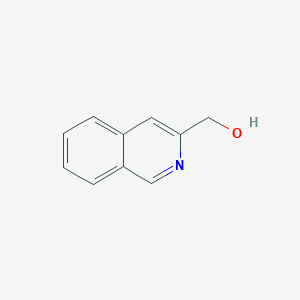

Isoquinolin-3-ylmethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

isoquinolin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGQQHGOFWZGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512115 | |

| Record name | (Isoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76884-34-9 | |

| Record name | 3-Isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76884-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Isoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Isoquinolin 3 Ylmethanol

Classical and Modern Approaches to Isoquinolin-3-ylmethanol Synthesis

The synthesis of this compound often involves the initial construction of the isoquinoline (B145761) core, followed by the introduction or modification of a functional group at the C3 position.

Multi-step Chemical Routes for Isoquinoline Ring Formation and Functionalization

Traditional methods for constructing the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide foundational pathways to the core structure. Following the formation of the isoquinoline ring, a common and direct strategy to introduce the methanol (B129727) group at the C3 position is through the reduction of a corresponding C3-functionalized precursor.

One prevalent multi-step approach involves the synthesis of isoquinoline-3-carbaldehyde (B112757) or an isoquinoline-3-carboxylic acid ester as a key intermediate. For instance, isoquinoline-3-carbaldehyde can be synthesized and subsequently reduced to this compound. sigmaaldrich.com A widely used reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcohol-based solvent like ethanol. nih.gov This method is effective for converting aldehydes to primary alcohols without affecting the aromatic isoquinoline ring. nih.gov

Similarly, isoquinoline-3-carboxylic acid esters can be prepared through various synthetic routes. researchgate.netgoogle.com These esters can then be reduced to the corresponding alcohol, this compound, using potent reducing agents such as lithium aluminum hydride (LiAlH₄).

Another classical approach involves the conversion of this compound to other derivatives, such as 3-(chloromethyl)isoquinoline, by reaction with a chlorinating agent. vulcanchem.com This highlights the utility of this compound as a versatile intermediate for further functionalization.

| Precursor | Reagent | Product | Reference |

| Isoquinoline-3-carbaldehyde | Sodium borohydride (NaBH₄) | This compound | nih.gov |

| Isoquinoline-3-carboxylic acid ester | Lithium aluminum hydride (LiAlH₄) | This compound | |

| This compound | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)isoquinoline | vulcanchem.com |

Synthesis of Specific this compound Derivatives

The core synthetic strategies can be adapted to produce a variety of substituted this compound derivatives. For example, the synthesis of [(3R)-7-nitro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves the formation of the isoquinoline ring followed by the introduction of both a nitro group and a methanol group. ontosight.ai The synthesis of complex derivatives like benzo(6,7)cyclohept(1,2,3-de)isoquinoline-2(1H)-carboxaldehyde, which features a fused ring system and an aldehyde group, requires intricate multi-step reactions with careful control of reaction conditions. Furthermore, (9-(2-(Dimethylamino)ethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h]isoquinolin-3-yl)methanol serves as an intermediate in the synthesis of more complex pharmaceutical compounds. intlab.org

Catalytic Synthesis Approaches

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve more efficient and selective transformations. These methods often offer milder reaction conditions and improved functional group tolerance compared to classical routes.

Transition Metal-Catalyzed Reactions

Rhodium catalysts have proven to be powerful tools for the synthesis of isoquinoline scaffolds. amazonaws.com Rhodium(III)-catalyzed C-H activation and annulation reactions are particularly noteworthy. organic-chemistry.orgorganic-chemistry.org These methods can construct the isoquinoline ring system from readily available starting materials. For instance, the reaction of aryl ketone O-acyloxime derivatives with internal alkynes, catalyzed by a rhodium complex, provides a redox-neutral pathway to substituted isoquinolines. nih.gov In some cases, these reactions can directly lead to precursors of this compound or derivatives thereof. For example, rhodium-catalyzed reactions of O-acetyl ketoximes with bicyclic alkenes have been developed for the synthesis of isoquinoline derivatives. beilstein-journals.org

A study by Inami, Nishii, and Miura describes a rhodium-catalyzed annulative coupling using vinyl selenone as an acetylene (B1199291) surrogate to produce 3,4-unsubstituted isoquinolines under mild conditions. organic-chemistry.org While this specific method does not directly yield a C3-hydroxymethyl group, the resulting isoquinoline could potentially be functionalized in a subsequent step.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| [Cp*RhCl₂]₂-NaOAc | Aryl ketone O-acyloxime derivatives, internal alkynes | Substituted isoquinolines | Redox-neutral, C-H vinylation, C-N bond formation | nih.gov |

| Rh(III) catalyst | O-acetyl ketoximes, bicyclic alkenes | Isoquinoline derivatives | Domino coupling reaction | beilstein-journals.org |

| Rhodium catalyst | Vinyl selenone | 3,4-unsubstituted isoquinolines | Mild conditions, recyclable selenium byproduct | organic-chemistry.org |

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of isoquinolines. beilstein-journals.org Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed as a green and efficient method for accessing isoquinolines and isoquinoline N-oxides. semanticscholar.orgrsc.org By choosing the appropriate protecting group on the oxime, the reaction can be directed towards the desired product. semanticscholar.org

Furthermore, copper-catalyzed cascade reactions of 2-haloaryloxime acetates with β-dicarbonyl compounds provide a route to functionalized isoquinolines. organic-chemistry.org These catalytic systems highlight the versatility of copper in facilitating the construction of the isoquinoline core, which can then be further elaborated to yield this compound. beilstein-journals.orgrsc.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Cu(I) catalyst | (E)-2-alkynylaryl oxime derivatives | Isoquinolines and Isoquinoline N-oxides | Green solvent (water), high atom economy | semanticscholar.orgrsc.org |

| Copper catalyst | 2-haloaryloxime acetates, β-dicarbonyl compounds | Functionalized isoquinolines | Cascade reaction | organic-chemistry.org |

Iridium-Catalyzed Alkylation and C-H Activation Strategies

Iridium catalysis has emerged as a powerful tool for the functionalization of isoquinoline scaffolds, particularly for alkylation at the C3 position. Researchers have successfully developed an Iridium(III)-catalyzed C(3)–H alkylation of N-acetyl-1,2-dihydroisoquinolines. acs.orgnih.gov This method utilizes various acceptor-acceptor diazo compounds under a single catalytic system, proceeding via a metal carbene migratory insertion mechanism. acs.orgnih.gov The resulting alkylated products can undergo further synthetic transformations, such as aromatization and selective decarboxylation, to yield a variety of synthetically useful isoquinoline derivatives. acs.org

This strategy provides a direct route to C3-functionalized isoquinolines, which are valuable precursors for more complex molecules. The reaction is noted for its efficiency and the potential for diverse product formation from the initial alkylated intermediates. acs.orgnih.gov One study highlighted that this C-H alkylation occurs under mild atmospheric conditions and that the alkylated products can be transformed into compounds with significant synthetic potential. researchgate.net

Nickel- and Zinc-Mediated Synthetic Routes

Nickel and zinc, being more earth-abundant and cost-effective than precious metals, have garnered significant attention for mediating the synthesis of isoquinoline derivatives. Nickel-catalyzed methods have proven particularly versatile. One notable approach is the nickel-catalyzed annulation of 2-halobenzamides with alkynes, which provides an efficient route to substituted 1(2H)-isoquinolones, key intermediates that can be further modified. acs.org Another powerful technique is the nickel(0)-catalyzed [2+2+2] cycloaddition of 3,4-pyridynes with two alkyne molecules, which directly constructs the substituted isoquinoline core. researchgate.netcrossref.org Research has shown that this method is effective with substrates like 2-butyn-1,4-diol derivatives and that a propargylic oxygen functionality in the alkyne is crucial for reactivity and selectivity. researchgate.net

Furthermore, nickel catalysis has been employed for the denitrogenative insertion of alkynes into 1,2,3-benzotriazin-4(3H)-ones, yielding a wide array of substituted 1(2H)-isoquinolones in high yields. nih.gov More direct C-H functionalization has also been achieved; a nickel-catalyzed method for the site-selective C3-H functionalization of quinolines with various electrophiles has been developed, operating at room temperature without the need for directing groups. polyu.edu.hk This reaction is believed to proceed through the formation of a 1,4-dihydroquinoline (B1252258) intermediate after reaction with a nickel hydride species, followed by nucleophilic attack and oxidative aromatization. polyu.edu.hk

Zinc-mediated reactions have also found application in isoquinoline synthesis. A zinc salt can promote the cyclization of in situ formed imines with α-diazo ketoesters in a redox-neutral process to afford isoquinolinium salts. organic-chemistry.org

Table 1: Nickel- and Zinc-Mediated Synthesis of Isoquinoline Derivatives

| Catalyst/Mediator | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Nickel(0)/phosphine | 1,2,3-Benzotriazin-4(3H)-ones, Alkynes | 1(2H)-Isoquinolones | High yield, denitrogenative activation, alkyne insertion. | nih.gov |

| Nickel(0) | 3,4-Pyridynes, Alkynes | Substituted Isoquinolines | [2+2+2] cycloaddition, requires propargylic oxygen for selectivity. | researchgate.netcrossref.org |

| Nickel Catalyst | 2-Halobenzamides, Alkynes | Substituted 1(2H)-Isoquinolones | Annulation reaction, applicable to total synthesis. | acs.org |

| Nickel Hydride (in situ) | Quinolines, Electrophiles | C3-Functionalized Quinolines | Room temperature, no directing group, C3-selectivity. | polyu.edu.hk |

Organocatalysis in Isoquinoline Derivative Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of isoquinoline derivatives, often providing high levels of stereocontrol. rsc.org A notable example is the proline-catalyzed asymmetric synthesis of C-1 substituted tetrahydroisoquinoline natural products. nih.gov Another significant development is the asymmetric Mannich reaction employing phthalides, which provides stereocontrolled access to 3,3-disubstituted phthalides, versatile precursors for chiral isoquinolinones and isoquinolines. rsc.org

N-Heterocyclic carbenes (NHCs) have also been utilized as organocatalysts. One reported strategy involves an NHC-mediated reaction to construct chiral isoquinolinone adducts. nih.gov In this process, an aryl aldehyde reacts with an NHC catalyst to generate an o-quinodimethane intermediate, which then undergoes a Mannich addition with a cyclic imine to deliver isoquinoline scaffolds with high enantiomeric excess. nih.gov Another NHC-enabled protocol involves the reaction of N-tosylimine with phthalaldehyde to furnish 3-aryl isoquinoline derivatives. nih.gov These methods highlight the power of organocatalysis to construct complex and chiral isoquinoline frameworks from simple starting materials without the need for transition metals. rsc.orgnih.gov

Asymmetric Catalysis for Chiral Isoquinolines

The demand for enantiopure isoquinoline alkaloids, many of which possess significant biological activity, has driven the development of numerous asymmetric catalytic methods. nih.gov These strategies include both diastereoselective and enantioselective approaches, building upon traditional syntheses or employing novel catalytic systems. nih.gov

Iridium-catalyzed asymmetric hydrogenation has proven to be a particularly effective strategy. For instance, 1,3-disubstituted isoquinolines can be hydrogenated with high enantioselectivity and diastereoselectivity using an [Ir(cod)Cl]₂ catalyst and a chiral xyliphos ligand. dntb.gov.ua The presence of a hydroxymethyl directing group at the C1-position is key to the success of this reaction, facilitating the reduction of a variety of substituted isoquinolines under mild conditions. dntb.gov.ua

Organocatalysis also plays a crucial role in asymmetric synthesis. The BINOL-phosphoric acid-catalyzed asymmetric Pictet-Spengler reaction of N-(o-nitrophenylsulfenyl)phenylethylamines is a powerful method for producing 1-substituted 1,2,3,4-tetrahydroisoquinolines with high enantiomeric purity. nih.gov This methodology has been successfully applied to the synthesis of several natural products and synthetic drugs. nih.gov Additionally, the stereoselective synthesis of 1,3-disubstituted tetrahydroisoquinolines can be achieved starting from a chiral pool-derived (S)-3-(hydroxymethyl)-3,4-dihydroisoquinoline 2-oxide. unimi.it Additions of Grignard reagents to this nitrone yield trans-1,3-disubstituted products with good stereoselectivity. unimi.it

Table 2: Selected Asymmetric Catalytic Methods for Chiral Isoquinolines

| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Xyliphos | Asymmetric Hydrogenation | 1,3-Disubstituted Isoquinolines | Chiral Tetrahydroisoquinolines | High ee and dr, hydroxymethyl directing group. | dntb.gov.ua |

| (R)-TRIP (BINOL-phosphoric acid) | Asymmetric Pictet-Spengler | N-(o-nitrophenylsulfenyl)phenylethylamines | 1-Substituted Tetrahydroisoquinolines | High enantioselectivity, applicable to natural product synthesis. | nih.gov |

| Proline | Asymmetric Synthesis | - | C-1 Substituted Tetrahydroisoquinolines | Organocatalytic, synthesis of natural products. | nih.gov |

Sustainable Synthesis Approaches

Utilization of C1 Building Blocks (e.g., Methanol) in this compound Synthesis

The use of simple, abundant C1 building blocks like methanol is a cornerstone of sustainable chemical synthesis. chemrxiv.org Methanol can serve as an inexpensive and green source for hydroxymethyl or methyl groups in the functionalization of N-heterocycles, including isoquinolines. chemrxiv.orgmdpi.com

Visible light-induced protocols have been developed for the direct hydroxymethylation of isoquinolines using methanol as the C1 source, proceeding without external acids or transition metals. researchgate.net These reactions are believed to involve a radical pathway. researchgate.net Another advanced approach merges electrochemistry and photocatalysis to achieve selective hydroxymethylation of azaarenes with methanol. nih.gov This electrophotocatalytic method uses electricity as a "sacrificial oxidant" under mild conditions and has been successfully applied to isoquinolines, selectively functionalizing the C1 position. nih.gov

Furthermore, transition-metal-free reductive hydroxymethylation of isoquinolines has been achieved using formaldehyde, which can be derived from methanol. dntb.gov.ua This reaction can lead to tetrahydroisoquinolines with C4-quaternary centers. dntb.gov.ua In some cases, a tandem methylation-hydroxymethylation can occur, forming two new C-C bonds in one pot. dntb.gov.ua While some methods use paraformaldehyde directly, the underlying principle relates to C1 chemistry. For example, a Ru(II)-catalyzed regioselective hydroxymethylation of isoquinolines has been developed using paraformaldehyde. acs.orgresearchgate.net These strategies showcase the potential to construct the this compound scaffold or its precursors from the simplest C1 source, aligning with the principles of green chemistry. unimi.itchemrxiv.orgresearchgate.net

Directed C-H Functionalization Approaches

Directed C-H functionalization has revolutionized synthetic chemistry by enabling the selective modification of specific C-H bonds, even in complex molecules. mdpi.com In isoquinoline chemistry, the nitrogen atom often serves as an intrinsic directing group, guiding metal catalysts to specific positions. acs.org

A prime example is the Ru(II)-catalyzed regioselective hydroxymethylation of isoquinolines, where the nitrogen atom directs the catalyst to achieve C-H activation and subsequent functionalization. acs.orgresearchgate.net This approach leads exclusively to mono-substituted products. acs.org Similarly, Ir(III)-catalyzed C(3)-H alkylation of N-acetyl-1,2-dihydroisoquinolines represents a direct functionalization of the C3 position. acs.orgnih.gov

The concept of directed functionalization can also be used in reverse, where a pre-installed functional group directs a subsequent transformation. The hydroxymethyl group at the C1 position of an isoquinoline has been shown to be a critical directing group for iridium-catalyzed asymmetric hydrogenation, facilitating the reduction of the heterocyclic ring. dntb.gov.ua

Beyond the intrinsic directing effect of the nitrogen atom, other strategies have been developed. For instance, a nickel-catalyzed method achieves exclusive C3-functionalization of quinolines without any directing group by proceeding through a more nucleophilic 1,4-dihydroquinoline intermediate. polyu.edu.hk This highlights that while directing groups are a powerful tool, alternative strategies for achieving site-selectivity are continually being explored. polyu.edu.hkrsc.org

Triazene-Directed C-H Annulation Cascades Towards Fused Isoquinoline Systems

A significant advancement in the synthesis of complex, fused polycyclic aromatic scaffolds, such as indolo[2,1-a]isoquinolines, involves a double C-H annulation cascade utilizing a triazene (B1217601) directing group. researchgate.netpkusz.edu.cn This methodology provides a direct route to these valuable molecular architectures, which are prevalent in natural products and pharmaceutical agents. pkusz.edu.cn

The strategy employs a triazene group, which is temporarily installed on an aromatic ring to direct a metal catalyst to specific C-H bonds. This allows for the sequential formation of two new rings in a one-pot reaction, a process known as an annulation cascade. A key feature of this approach is that the triazene directing group can be cleaved in situ during the reaction sequence, leading to the final, functionalized isoquinoline system without the need for a separate deprotection step. pkusz.edu.cn

Researchers have demonstrated the direct synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues through this double C–H annulation cascade. pkusz.edu.cn The process is believed to involve an unprecedented 1,2-alkyl migration that facilitates the cleavage of the directing group. pkusz.edu.cn

The general reaction scheme involves the coupling of an aryl triazene with an alkyne, catalyzed by a transition metal complex. This initiates the cascade, leading to the formation of the fused isoquinoline core.

Detailed Research Findings:

Studies have shown that this method is effective for a range of substrates. For instance, the reaction of a triazene-substituted benzaldehyde (B42025) with an alkyne can lead to the formation of a ketone-functionalized fused isoquinoline. This ketone can then be further modified, for example, by reduction to an alcohol, to introduce a hydroxymethyl group analogous to that in this compound.

Kinetic isotope effect studies and DFT calculations have suggested that the alkyne insertion step is the rate-limiting step in the second C,N annulation of the cascade. pkusz.edu.cn

The following table summarizes representative examples from the literature, showcasing the scope of the triazene-directed annulation cascade.

| Entry | Aryl Triazene Substrate | Alkyne Partner | Catalyst System | Product | Yield (%) |

| 1 | 1-(3,3-diethyltriaz-1-en-1-yl)-2-methylbenzene | Diphenylacetylene | Rh(III) complex | Indolo[2,1-a]isoquinoline derivative | High |

| 2 | 4-methoxy-1-(3,3-diethyltriaz-1-en-1-yl)-2-methylbenzene | 1-phenyl-1-propyne | Rh(III) complex | Substituted indolo[2,1-a]isoquinoline | Good |

| 3 | 1-(3,3-diethyltriaz-1-en-1-yl)-2,4-dimethylbenzene | Di-p-tolylacetylene | Rh(III) complex | Polysubstituted indolo[2,1-a]isoquinoline | High |

This table is illustrative and based on the general findings reported in the literature. Specific yields and reaction conditions are highly dependent on the individual substrates and catalyst systems used.

This synthetic strategy represents a powerful tool for the efficient construction of complex isoquinoline-containing molecules. The use of a transient directing group and a cascade reaction sequence aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps.

Reactivity and Reaction Mechanisms of Isoquinolin 3 Ylmethanol Derivatives

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions of isoquinoline (B145761) derivatives are powerful strategies for the assembly of complex, fused heterocyclic systems, which are prevalent in alkaloid chemistry. Derivatives of isoquinolin-3-ylmethanol are key precursors in these transformations, leading to valuable molecular scaffolds.

A cornerstone in isoquinoline chemistry is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. This reaction remains a fundamental tool for building the core structure of many isoquinoline alkaloids.

Modern advancements have introduced a variety of metal-catalyzed annulation reactions. For instance, Rh(III)-catalyzed C-H activation and annulation cascades provide an efficient route to complex fused systems like indolo[2,1-a]isoquinolines . pkusz.edu.cn In one such cascade, a triazene-directed double C-H annulation allows for the direct synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues from simple precursors. pkusz.edu.cn Another significant method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which selectively yields isoquinolines through a proposed N-O/O-H cleavage mechanism. Furthermore, visible-light-induced, metal-free [4+2] annulation reactions of alkynes and N-amidepyridinium salts have been developed for the synthesis of isoquinolones, the keto-analogs of isoquinolines.

These cyclization strategies are frequently employed in the synthesis of protoberberine alkaloids , a major class of isoquinoline alkaloids with significant biological activities. The construction of the characteristic tetracyclic framework of protoberberines often relies on an intramolecular cyclization of a benzylisoquinoline precursor, a process central to both biosynthetic pathways and total synthesis campaigns.

| Reaction Type | Precursor Type | Catalyst/Conditions | Product Scaffold |

|---|---|---|---|

| Pictet-Spengler | β-Arylethylamine & Aldehyde | Acid (e.g., HCl) | Tetrahydroisoquinoline |

| C-H Annulation Cascade | Aniline (B41778) derivative & Internal Alkyne | [Cp*Rh(OAc)2] | Indolo[2,1-a]isoquinoline |

| Radical Cascade Cyclization | Vinyl isocyanide & Ketoxime | n-Bu4NI (TBAI), Microwave | Isoxazoline-functionalized Isoquinoline |

| Silver-Catalyzed Tandem Reaction | Alkylidenecyclopropane & Alkynylbenzaldoxime | Silver(I) | Benzo-7-azabicyclo[4.2.2]decadiene |

Stereoselective Transformations

Controlling stereochemistry is paramount in the synthesis of biologically active molecules. For isoquinoline derivatives, significant progress has been made in developing stereoselective reactions that create chiral centers with high fidelity.

The classic Pictet-Spengler reaction has been rendered enantioselective through the use of chiral Brønsted acids. For example, a BINOL-derived phosphoric acid can catalyze the asymmetric cyclization of N-sulfenylated phenylethylamines with aldehydes, producing 1-substituted tetrahydroisoquinolines with high enantiomeric purity. The sulfenamide (B3320178) moiety on the nitrogen atom is reported to be crucial for both the reaction rate and the observed enantioselectivity.

Another powerful strategy involves the use of chiral auxiliaries or chiral-pool derived starting materials. In one notable approach, a chiral nitrone derived from L-phenylalanine serves as a versatile intermediate for synthesizing 1,3-disubstituted tetrahydroisoquinolines. rsc.org This nitrone undergoes two key stereoselective transformations:

Diastereoselective Grignard Additions: The addition of Grignard reagents (RMgBr) to the nitrone at 0 °C proceeds with good selectivity to yield trans-1,3-disubstituted N-hydroxytetrahydroisoquinolines. rsc.org

1,3-Dipolar Cycloadditions: The reaction of the nitrone with various alkenes under reflux conditions leads exclusively to the exo-1,3-trans-isoxazolidine cycloadduct as a single diastereomer. rsc.org Subsequent reduction of this adduct provides access to highly functionalized, stereodefined 3-(2-hydroxyalkyl)isoquinolines. rsc.org

These methods demonstrate the ability to precisely control the three-dimensional architecture of the isoquinoline core, which is essential for constructing complex natural products and medicinal agents.

| Reaction Type | Chiral Source | Reactants | Key Transformation | Stereochemical Outcome |

|---|---|---|---|---|

| Asymmetric Pictet-Spengler | (R)-TRIP (Chiral Phosphoric Acid) | N-(o-nitrophenylsulfenyl)phenylethylamine + Aldehyde | Iminium ion cyclization | High enantiomeric purity (e.g., (R)-crispine A) |

| Diastereoselective Grignard Addition | L-phenylalanine-derived nitrone | Nitrone + Grignard Reagent | Nucleophilic addition to C=N bond | Good diastereoselectivity for trans product |

| Diastereoselective 1,3-Dipolar Cycloaddition | L-phenylalanine-derived nitrone | Nitrone + Alkene | [3+2] cycloaddition | Exclusive formation of exo-1,3-trans isoxazolidine |

Mechanistic Investigations of Synthetic Pathways

Understanding the detailed mechanisms of chemical reactions is fundamental to optimizing conditions and expanding their scope. For the synthesis of isoquinoline derivatives, mechanistic studies, including kinetic analyses and isotope effect experiments, have provided crucial insights into the reaction pathways.

Kinetic Studies of this compound Reactions

While direct kinetic data for reactions of this compound itself are not extensively documented in readily available literature, analogous systems provide a framework for understanding. For example, kinetic analysis of the Combes reaction for quinoline (B57606) synthesis, a related annulation process, was performed by monitoring reactant consumption and product formation. researchgate.net The reaction was found to be first-order in both the aniline and diketone reactants, and the rate of consumption of key intermediates mirrored the rate of quinoline formation, indicating that the final annulation (ring-closing) step was rate-determining. researchgate.net A negative ρ value (-0.32) obtained from a Hammett plot suggested a buildup of positive charge in the transition state, consistent with a rate-limiting electrophilic aromatic substitution step. researchgate.net

Similarly, for the Pictet-Spengler reaction, the cyclization of the intermediate iminium ion is often considered the rate-determining step. Mechanistic studies on rhodium-catalyzed C-H insertion reactions for isoquinolinone synthesis have also been conducted to distinguish between different possible pathways, such as direct C-H insertion versus electrophilic aromatic substitution. nih.gov Such investigations are crucial for rational catalyst design and reaction optimization.

Isotope Effects in Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying whether a C-H bond is broken in the rate-determining step. This is achieved by comparing the reaction rate of a substrate containing a light isotope (e.g., hydrogen, H) with that of an identical substrate where the hydrogen has been replaced by a heavy isotope (e.g., deuterium (B1214612), D). A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond is cleaved during the RDS. A small or absent KIE (kH/kD ≈ 1) suggests that C-H bond breaking occurs in a fast step before or after the RDS, or not at all.

Several studies on the synthesis of isoquinoline derivatives have employed KIE experiments to elucidate their mechanisms:

In the metallation of 6,7-dimethoxy isoquinoline formamidines, a KIE was observed, providing insight into the deprotonation step. rsc.org

A radical cascade cyclization for synthesizing isoxazoline-functionalized isoquinolines was supported by an intermolecular competing KIE experiment, confirming the proposed radical mechanism. rsc.org

In a Rh(III)-catalyzed C-H annulation cascade to form indolo[2,1-a]isoquinolines, a small KIE of 1.1 was measured. pkusz.edu.cn This value, supported by DFT calculations, indicated that the C-H activation step was reversible and not rate-limiting. Instead, the subsequent alkyne insertion step was identified as the RDS. pkusz.edu.cn

Conversely, studies on the formal C-H insertion of rhodium(II) carbenoids to form isoquinolinones revealed a secondary deuterium KIE, which helped to establish the mechanism as an electrophilic aromatic substitution rather than a direct C-H insertion. nih.gov

These examples highlight the utility of KIE studies in providing nuanced details about the transition states and rate-determining steps of complex reaction pathways involving the isoquinoline scaffold.

| Reaction / System | Measured KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|

| Rh(III)-Catalyzed C-H Annulation | 1.1 | C-H activation is not rate-determining; alkyne insertion is the RDS. | pkusz.edu.cn |

| Metallation of Isoquinoline Formamidines | ~2.0 - 4.0 | Deprotonation step is kinetically significant. | rsc.org |

| Rh(II)-Carbenoid Aromatic C-H Insertion | Secondary KIE observed | Supports an electrophilic aromatic substitution mechanism. | nih.gov |

Biological and Medicinal Chemistry Research on Isoquinolin 3 Ylmethanol

Isoquinoline (B145761) as a Privileged Scaffold in Contemporary Drug Discovery

The isoquinoline framework, a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. uu.nlgoogle.com This designation is attributed to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. The structural rigidity and the capacity for substitution at various positions of the isoquinoline nucleus allow for the creation of diverse chemical libraries with a wide range of pharmacological properties.

The versatility of the isoquinoline scaffold has been harnessed in the development of drugs targeting a variety of diseases. Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The ability of the isoquinoline core to interact with various biological targets, including enzymes and receptors, makes it a valuable starting point for the design and synthesis of novel therapeutic agents. The tetrahydroisoquinoline (THIQ) ring system, a reduced form of isoquinoline, is also a prominent feature in many biologically active compounds, further highlighting the importance of this structural motif in drug discovery.

Biological Evaluation of Isoquinolin-3-ylmethanol Derivatives

The introduction of a methanol (B129727) group at the 3-position of the isoquinoline ring system creates this compound, a compound that serves as a key intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. The biological evaluation of these derivatives is a crucial step in understanding their pharmacological profile.

In Vitro Pharmacological Studies

It is important to note that detailed in vitro pharmacological data for a comprehensive set of this compound derivatives is an area requiring further public domain research to establish a clear structure-activity relationship.

Interaction with Biological Targets

The therapeutic effects of this compound derivatives are predicated on their interaction with specific biological targets. Research into the broader class of isoquinolines has revealed several mechanisms of action. For instance, some isoquinoline derivatives have been shown to inhibit specific enzymes, a common mechanism for therapeutic intervention. Others are known to bind to neurotransmitter receptors, suggesting their potential in treating neurological disorders.

The NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases, has been identified as a potential target for some isoquinoline alkaloids. Inhibition of this inflammasome can lead to a reduction in the production of pro-inflammatory cytokines. While these findings are promising, further research is needed to specifically elucidate the molecular targets of this compound derivatives and to characterize the nature of these interactions in detail.

Therapeutic Potential and Pharmacological Activities

The structural features of this compound derivatives make them attractive candidates for the development of new therapies for a range of conditions, particularly those involving the nervous and immune systems.

Neuroprotective Effects of this compound Derivatives

The potential neuroprotective effects of isoquinoline derivatives have been a significant area of research. Studies on related compounds suggest that derivatives of this compound could offer therapeutic benefits for neurodegenerative diseases. For example, [(3R)-7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has been noted for its potential neuroprotective activities. The proposed mechanisms for the neuroprotective effects of isoquinoline alkaloids often involve the mitigation of oxidative stress and the modulation of inflammatory pathways within the central nervous system.

While the general class of isoquinolines shows promise, specific and detailed pharmacological data from neuroprotective studies on a range of this compound derivatives are not extensively available in the public domain.

Anti-inflammatory Properties

Inflammation is a key pathological feature of many chronic diseases. Isoquinoline derivatives have demonstrated anti-inflammatory properties in various studies. The mechanisms underlying these effects often involve the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, and the subsequent reduction in the production of pro-inflammatory mediators like cytokines and chemokines.

Anticancer Activity

The isoquinoline scaffold is a prominent structural motif in a variety of natural and synthetic compounds that exhibit significant anticancer properties. researchgate.net Research into derivatives of this compound has revealed several avenues through which these compounds can exert cytotoxic effects on cancer cells. These mechanisms include the induction of apoptosis, disruption of DNA replication and repair processes, and the inhibition of crucial cellular enzymes. researchgate.netnih.gov The versatility of the isoquinoline ring system allows for extensive chemical modifications, leading to the development of analogs with potent and selective anticancer activity. rsc.orgrsc.org

Caspase Inhibitory Activity

Caspases, a family of cysteine proteases, are central to the execution of apoptosis, or programmed cell death. Their inhibition can be a therapeutic strategy in diseases characterized by excessive apoptosis. Conversely, in cancer, where apoptosis is often dysregulated, understanding how compounds interact with caspases is crucial. A series of isoquinoline-1,3,4-trione derivatives, structurally related to the isoquinoline core, have been identified as novel and potent inhibitors of caspase-3. nih.gov

Initial high-throughput screening identified a parent compound which, through structural modification, led to the synthesis of various analogs with significantly improved inhibitory activity. nih.gov These compounds were found to inhibit caspase-3 in a time- and dose-dependent manner, and studies indicated the inhibition is irreversible. nih.gov The mechanism of inactivation involves the generation of reactive oxygen species (ROS) and is dependent on the presence of reducing agents like dithiothreitol (B142953) (DTT). nih.gov Some of these derivatives demonstrated low nanomolar potency against caspase-3 in vitro and offered significant protection against apoptosis in cellular models. nih.gov For instance, compound 6k showed a half-maximal inhibitory concentration (IC₅₀) of 40 nM. nih.gov Furthermore, compound 13f showed a dose-dependent reduction in infarct volume in a stroke model, highlighting the therapeutic potential of inhibiting caspase activity. nih.gov

| Compound | Caspase-3 Inhibitory Activity (IC₅₀, nM) | Reference |

|---|---|---|

| 6k | 40 | nih.gov |

| 13f | Data on dose-dependent effect, specific IC₅₀ not provided | nih.gov |

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. numberanalytics.comwikipedia.org They are validated targets for cancer chemotherapy, and inhibitors can trap the enzyme-DNA complex, leading to DNA strand breaks and cell death. numberanalytics.comwikipedia.org Isoquinoline alkaloids are a known source of topoisomerase inhibitors. acs.org

Specifically, 3-arylisoquinoline derivatives have been developed as dual inhibitors of both Topoisomerase I (Topo I) and Topoisomerase II (Topo II). acs.orgnih.gov This dual inhibition is a strategic advantage, as it may overcome the resistance that can develop when targeting only one of the enzymes. acs.org Synthetic 3-arylisoquinolinamines have shown potent Topo I inhibitory activity. nih.gov Further studies on 3-arylisoquinoline derivatives for the treatment of liver cancer found that an azepane-substituted compound (Compound 7 ) exhibited dual inhibitory effects on Topo I and II, with its activity against Topo II being stronger than the clinical drug etoposide. nih.gov This compound demonstrated cytotoxicity against HuH7 and LM9 liver cancer cell lines with IC₅₀ values of 1.93 µM and 2.10 µM, respectively. nih.gov Docking and mechanistic studies confirmed that it intercalates into DNA, causes DNA damage, and inhibits key cell signaling pathways like PI3K/Akt/mTOR. nih.gov

| Compound | Target Cell Line | Cytotoxicity (IC₅₀, µM) | Topoisomerase Activity | Reference |

|---|---|---|---|---|

| Compound 7 (azepane-substituted) | HuH7 (Liver Cancer) | 1.93 | Dual Topo I/II Inhibitor | nih.gov |

| Compound 7 (azepane-substituted) | LM9 (Liver Cancer) | 2.10 | Dual Topo I/II Inhibitor | nih.gov |

| 3g | NCI-H446 (SCLC) | 1.30 | Dual Topo I/II Inhibitor | acs.org |

| 3x | NCI-H446 (SCLC) | 1.32 | Dual Topo I/II Inhibitor | acs.org |

Antimicrobial and Bactericidal Activity

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel scaffolds. mdpi.com The isoquinoline core has proven to be a valuable template for developing such agents. This compound and its derivatives have shown antibacterial activity against a variety of pathogens.

A novel class of alkynyl isoquinoline compounds has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.comvt.edu Representative compounds, HSN584 and HSN739 , were effective at reducing the load of intracellular MRSA within macrophages, a feat not achieved by the standard-of-care drug vancomycin. mdpi.comvt.edu Certain isoquinoline derivatives exhibited selective action against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.98 mM to 3.9 mM against S. aureus strains. Preliminary mechanistic studies suggest that these alkynyl isoquinolines disrupt the synthesis of the bacterial cell wall and nucleic acids. mdpi.comvt.edu

| Compound Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Isoquinoline derivatives | Staphylococcus aureus | MIC | 0.98 mM - 3.9 mM | |

| HSN584 (Alkynyl isoquinoline) | MRSA | Bactericidal | Effective intracellular clearance | mdpi.comvt.edu |

| HSN739 (Alkynyl isoquinoline) | MRSA | Bactericidal | Effective intracellular clearance | mdpi.comvt.edu |

Antiviral Activity (e.g., Anti-HIV, Anti-HCV)

Isoquinoline alkaloids and their synthetic analogs have been widely investigated for their antiviral properties against a diverse range of viruses. mdpi.com Research has identified derivatives active against influenza, Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV). mdpi.comnih.govmdpi.com

Derivatives of this compound have been specifically implicated as HIV maturation inhibitors. molaid.com A significant body of research has focused on isoquinoline-based compounds as antagonists of the CXCR4 receptor, a major co-receptor for HIV entry into host cells. mdpi.com A series of these antagonists, featuring a tetrahydroquinoline or a 3-methylpyridinyl head group, displayed excellent anti-HIV activity, with one compound (24c ) showing consistent low nanomolar activity in various assays. mdpi.com In another study, isoquinolone derivatives were identified as inhibitors of influenza virus polymerase activity. nih.gov A hit compound, Compound 1 , showed potent activity against both influenza A and B strains with EC₅₀ values in the range of 0.2 to 0.6 µM. nih.gov Subsequent chemical modifications led to the identification of safer analogs with high cytotoxicity thresholds (CC₅₀ >300 µM) while maintaining a broad spectrum of antiviral activity. nih.gov

| Compound | Virus Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Compound 1 | Influenza A (PR8) | EC₅₀ | 0.2 | nih.gov |

| Compound 1 | Influenza A (HK) | EC₅₀ | 0.6 | nih.gov |

| Compound 1 | Influenza B (Lee) | EC₅₀ | 0.4 | nih.gov |

| Compound 1 | MDCK Cells | CC₅₀ | 39.0 | nih.gov |

| Compound 24c | HIV-1 (NL4-3) | EC₅₀ | 0.0024 | mdpi.com |

| Compound 24c | MT-4 Cells | CC₅₀ | >27.7 | mdpi.com |

Neuromodulatory Properties

The isoquinoline framework is present in compounds that exhibit a range of neuromodulatory and neuroprotective effects. These activities include potential antidepressant and antipsychotic properties, as well as the ability to modulate key neurotransmitter systems like the dopaminergic system. nih.gov

Derivatives of isoquinoline have been studied for their neuroprotective potential, particularly their ability to reduce neuroinflammation and neuronal apoptosis. More specific research has led to the discovery of a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor, LY3154207 , which is a complex dihydroisoquinoline derivative. acs.org This compound emerged from a large-scale screening effort and demonstrated desirable drug-like properties. acs.org Other research into complex heterocyclic systems incorporating the isoquinoline structure, such as (hexahydroindolo[2',3':3,4]pyrido[2,1-a]isoquinolin-8-yl)methanol, has shown that these molecules can have nanomolar affinities for dopamine receptor subtypes. db-thueringen.de Additionally, isoquinoline derivatives are being investigated as inhibitors of the vesicular monoamine transporter 2 (VMAT2), a target for treating various neurological and psychiatric disorders. google.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For this compound analogs, SAR studies have been crucial in optimizing their potency and selectivity across various therapeutic targets.

Anticancer Activity: For isoquinoline-1,3,4-trione derivatives acting as caspase-3 inhibitors, the introduction of a 6-N-acyl group was found to significantly enhance their activity. nih.gov In the case of 3-arylisoquinolines as topoisomerase inhibitors, modifications to the aryl group at the 3-position and the amine substituents are key. nih.gov For instance, developing dual Topo I/II inhibitors involved balancing the rigidity of the core structure with the flexibility of a side chain, which was achieved by opening the bridged ring of a parent alkaloid to create a rigid aromatic segment and a tertiary amine side chain. acs.orgnih.gov

Antiviral Activity: In the development of isoquinoline-based CXCR4 antagonists for anti-HIV therapy, SAR studies guided the synthesis of analogs with varied head groups, such as tetrahydroquinoline or 3-methylpyridinyl moieties, leading to compounds with low nanomolar potency. mdpi.com For anti-influenza isoquinolone derivatives, modifications at the 2' position of a phenyl ring (Ring C) and the methoxylation pattern of the isoquinoline core (Ring A) were found to be critical for balancing antiviral efficacy and cytotoxicity. nih.gov This allowed for the identification of seven safer compounds with high cytotoxicity thresholds (CC₅₀ >300 µM). nih.gov

Antitumor Activity: In a series of substituted isoquinolin-1-ones, an O-(3-hydroxypropyl) substitution was identified as conferring the best antitumor activity, being 3-5 times more potent than the lead compound. nih.govkoreascience.kr For 2,3-dihydroimidazo[2,1-a]isoquinoline (B13852805) analogs, the B ring of the isoquinoline was determined to be essential for activity, as its absence nullified any antitumor effect. nih.gov

These examples underscore the importance of systematic structural modification of the isoquinoline framework to fine-tune biological activity, enhance potency, and improve safety profiles for various therapeutic applications.

Prodrug Design and Drug Delivery System Considerations for this compound-based Therapeutics

Prodrug Strategies for this compound

Prodrugs are inactive or significantly less active bioreversible derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active pharmacological agent. cbspd.com For this compound, the primary hydroxyl group and the isoquinoline nitrogen atom present key "handles" for chemical modification to create prodrugs. The primary goal of creating a prodrug is to modify the physicochemical properties of the parent drug to overcome barriers to its clinical application. if-pan.krakow.pl

Ester and Carbamate (B1207046) Prodrugs:

The hydroxyl group of this compound is a prime candidate for esterification to generate prodrugs. Ester prodrugs are a common strategy to enhance the lipophilicity of a drug, which can improve its absorption and ability to cross cell membranes. if-pan.krakow.pl A variety of ester functionalities could be envisioned for this compound, ranging from simple alkyl esters to more complex structures designed for targeted release.

While direct research on ester prodrugs of this compound is limited, studies on related complex isoquinoline structures provide valuable insights. For instance, in the development of indenoisoquinoline topoisomerase I inhibitors, ester and carbamate prodrugs of hydroxylated indenoisoquinolines have been synthesized and evaluated. nih.gov In one study, acetate (B1210297) and succinate (B1194679) esters were prepared from a parent phenol-containing indenoisoquinoline. nih.gov These ester prodrugs demonstrated significantly enhanced cytotoxicity compared to the parent compound, which was attributed to more favorable cellular uptake followed by intracellular hydrolysis to release the active drug. nih.gov

Similarly, carbamate prodrugs could be synthesized from the hydroxyl group of this compound. Carbamates can offer a different stability profile compared to esters and have been successfully used to mask hydroxyl groups in other therapeutic agents. nih.gov For example, a dimethylcarbamate (B8479999) derivative of an indenoisoquinoline was synthesized to explore its potential as a prodrug. nih.gov The general structure of a carbamate prodrug involves the formation of a -O-C(=O)-N- linkage, which can be designed to undergo hydrolysis in vivo. researchgate.net A search of chemical databases reveals the existence of various isoquinoline carbamate structures, such as [6-(methylcarbamoyl)isoquinolin-3-yl] carbamate, indicating the chemical feasibility of such derivatives. nih.gov

The following table summarizes potential prodrug strategies for this compound based on its functional groups.

| Prodrug Type | Target Functional Group | Potential Advantage | Example of Linkage |

| Ester Prodrug | Primary Hydroxyl | Increased lipophilicity, enhanced cell permeability | -O-C(=O)-R |

| Carbamate Prodrug | Primary Hydroxyl | Modified stability, controlled release | -O-C(=O)-NR1R2 |

| N-Oxide Prodrug | Isoquinoline Nitrogen | Altered solubility, potential for hypoxia-activated release | N+-O- |

This table presents hypothetical prodrug strategies for this compound based on established medicinal chemistry principles.

Drug Delivery System Considerations

Advanced drug delivery systems offer a powerful means to improve the therapeutic performance of isoquinoline-based compounds by altering their distribution profile, enhancing solubility, and enabling targeted delivery to specific tissues or cells, such as tumors.

Liposomal Formulations for Isoquinoline Derivatives:

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are a clinically established platform for drug delivery, capable of improving drug solubility, prolonging circulation time, and reducing systemic toxicity. nih.gov The encapsulation of isoquinoline alkaloids, such as berberine, into liposomes has been shown to enhance oral bioavailability and therapeutic effects. nih.govnih.gov

A significant study demonstrated the successful encapsulation of a novel, poorly soluble isoquinoline derivative (referred to as Compound 2) into liposomes for targeted cancer therapy. nih.govplos.org These liposomes were composed of hydrogenated soy phosphatidylcholine (HSPC), cholesterol (Chol), and polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine (PEG-DSPE). plos.org The inclusion of PEG-DSPE is a common strategy to create "stealth" liposomes that can evade the immune system and circulate for longer periods. nih.gov

Targeted Delivery Using Ligand-Conjugated Liposomes:

To further enhance the specificity of drug delivery, liposomes can be decorated with targeting ligands that bind to receptors overexpressed on the surface of target cells. A prime example is the use of transferrin (Tf) as a targeting moiety for cancer cells, which often overexpress the transferrin receptor to meet their high demand for iron. nih.govplos.org

In the aforementioned study with the novel isoquinoline derivative, transferrin was conjugated to the surface of the liposomes (Tf-LP). nih.govplos.org The results showed that the Tf-LP formulation significantly enhanced the uptake of the isoquinoline compound into cancer cells (HeLa and HepG2) compared to non-targeted liposomes. plos.org This targeted delivery translated into superior anti-tumor activity in vitro. nih.gov The study highlights a promising strategy for delivering this compound-based therapeutics specifically to tumor sites, which could increase efficacy while minimizing off-target side effects.

The table below outlines the components and characteristics of a targeted liposomal delivery system for an isoquinoline derivative, based on published research. plos.org

| Component | Function |

| Hydrogenated Soy Phosphatidylcholine (HSPC) | Main lipid component, forms the bilayer |

| Cholesterol (Chol) | Modulates membrane fluidity and stability |

| PEG-DSPE | Creates a hydrophilic shell, prolongs circulation |

| Transferrin (Tf) | Targeting ligand, binds to transferrin receptors on cancer cells |

| Isoquinoline Derivative (e.g., Compound 2) | Encapsulated therapeutic agent |

This table is based on the formulation described by Yang et al. for a novel isoquinoline derivative. plos.org

The successful application of these liposomal systems to a novel isoquinoline derivative strongly suggests their potential applicability for the delivery of this compound and its analogues, particularly in the context of cancer therapy. nih.govplos.org

Advanced Characterization and Computational Studies of Isoquinolin 3 Ylmethanol

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental to the elucidation of the structure and properties of Isoquinolin-3-ylmethanol. Each technique offers unique insights into the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts of ¹H and ¹³C nuclei, a detailed structural map of this compound can be constructed.

¹H NMR and ¹³C NMR provide data on the chemical environment of each proton and carbon atom, respectively. pitt.edulibretexts.org The chemical shifts, measured in parts per million (ppm), are influenced by the electron density around the nucleus, which is in turn affected by neighboring atoms and functional groups. libretexts.org For instance, the protons of the hydroxymethyl group (-CH₂OH) would exhibit a characteristic chemical shift distinct from the aromatic protons of the isoquinoline (B145761) ring system. Similarly, the carbon atoms in the aromatic rings will have different chemical shifts from the carbon of the hydroxymethyl group. oregonstate.edulibretexts.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons through spin-spin coupling patterns. docbrown.info

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. oregonstate.edu The chemical shift values for carbons in the aromatic ring typically appear in the downfield region (125-150 ppm), while the carbon of the hydroxymethyl group would be found in the upfield region (50-65 ppm). libretexts.org

Computational methods can be employed to predict NMR spectra, and these calculated shifts can be compared with experimental data to confirm the structural assignment. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 152.5 |

| C3 | 150.0 |

| C4 | 118.0 |

| C4a | 136.5 |

| C5 | 128.0 |

| C6 | 127.5 |

| C7 | 127.0 |

| C8 | 129.0 |

| C8a | 128.5 |

| -CH₂OH | 62.0 |

Mass Spectrometry (MS), including High-Resolution MS (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. measurlabs.com For this compound, MS provides the exact mass of the molecule, confirming its molecular formula, C₁₀H₉NO, which corresponds to a molecular weight of 159.18 g/mol . chemscene.com

High-Resolution Mass Spectrometry (HRMS) offers even greater precision, allowing for the determination of the exact mass to several decimal places. nih.govmeasurlabs.com This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The exact mass of this compound, as determined by HRMS, can be used to unequivocally confirm its elemental formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 160.0757 |

| [M+Na]⁺ | 182.0576 |

Vibrational Spectroscopy (Infrared, Raman, Surface-Enhanced Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide information about the functional groups present in the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹) and the methylene (B1212753) group (around 2850-2960 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline ring (around 1400-1600 cm⁻¹), and the C-O stretch of the alcohol (around 1000-1260 cm⁻¹). vscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of light. rsc.orgarxiv.org It can provide information about the molecular vibrations and is particularly useful for symmetric vibrations that may be weak or absent in the IR spectrum.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, allowing for the detection of very low concentrations of an analyte. dntb.gov.ua This could be applied to study the interaction of this compound with metallic surfaces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.ukwilliams.edu The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic isoquinoline ring system. uzh.ch The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. shu.ac.uk

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π→π | 250-350 |

| n→π | 300-400 |

Fluorescence Spectroscopy for Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. nih.gov Many isoquinoline derivatives are known to be fluorescent. researchgate.net The fluorescence properties of this compound, such as its emission spectrum and quantum yield, can provide insights into its electronic structure and its interactions with the surrounding environment. researchgate.net Changes in the fluorescence signal can be used to study molecular interactions, such as binding to proteins or other biomolecules. nih.govnih.gov The fluorescence properties are often dependent on the solvent polarity. researchgate.net

Application of Multivariate Spectroscopic Methods in Analysis

Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be applied to complex spectroscopic data to extract meaningful information. nih.gov When multiple spectroscopic techniques are used to analyze this compound and its derivatives, multivariate methods can help to identify correlations between the different spectral datasets and to build predictive models for various properties. wu.ac.thacs.org For instance, these methods can be used to analyze changes in the spectra of this compound upon interaction with other molecules or to classify different isoquinoline derivatives based on their spectral fingerprints. dntb.gov.uanih.gov

X-ray Crystallography and Detailed Structural Elucidation

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org While a specific crystal structure for this compound is not publicly documented, studies on analogous compounds, such as [(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol 2.33-hydrate, provide insight into the type of data that would be obtained. researchgate.netukzn.ac.za

Illustrative Crystallographic Data for a Related Tetrahydroisoquinoline Alkaloid researchgate.netmdpi.com

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.95 Å, b = 13.45 Å, c = 14.21 Å |

| Bond Length (C-C aromatic) | ~1.39 Å |

| Bond Length (C-N) | ~1.47 Å |

| Bond Length (C-O alcohol) | ~1.43 Å |

| Conformation | The heterocyclic ring typically adopts a half-chair conformation. mdpi.com |

Note: This data is for (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline and is presented for illustrative purposes. mdpi.com

The detailed structural elucidation from X-ray crystallography would reveal the planarity of the isoquinoline ring system, the orientation of the hydroxymethyl group at the 3-position, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to investigate the properties and behavior of molecules. These methods are often used to complement experimental data and to predict molecular characteristics that are difficult or impossible to measure directly.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scispace.com DFT calculations can predict a wide range of properties, including optimized geometry, electronic distribution, and spectroscopic signatures. For this compound, DFT could be employed to:

Determine the most stable conformation: By calculating the energies of different rotational isomers (rotamers) of the hydroxymethyl group.

Analyze the electronic properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability. scirp.org

Predict spectroscopic properties: DFT can be used to simulate IR, NMR, and UV-Vis spectra, which can then be compared with experimental data for validation.

Map the electrostatic potential surface: This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions.

DFT calculations on related quinoline (B57606) derivatives have been used to explain reaction mechanisms and regioselectivity. mdpi.compkusz.edu.cn For instance, DFT has been used to study the tautomeric equilibrium and reactivity of quinolin-4-one derivatives. scirp.org

Illustrative DFT-Calculated Properties for a Generic Isoquinoline Scaffold

| Property | Predicted Information |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. scirp.org |

| Electrostatic Potential | Highlights regions prone to nucleophilic or electrophilic attack. |

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. elifesciences.org By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or bound to a protein). mdpi.com

For this compound, MD simulations could reveal:

Conformational flexibility: The range of motion of the hydroxymethyl group and any puckering of the non-aromatic ring in reduced derivatives. Studies on similar tetrahydroisoquinoline systems have shown that the six-membered nitrogen-containing ring can adopt half-chair or boat conformations. acs.org

Solvation effects: How the molecule interacts with solvent molecules, which can influence its conformation and reactivity.

Binding stability: If docked into a protein active site, MD simulations can assess the stability of the protein-ligand complex over time. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. ijbpas.com This method is crucial in drug discovery for identifying potential biological targets and for understanding the structural basis of ligand-receptor interactions.

While specific targets for this compound are not defined, docking studies on similar isoquinoline-containing compounds have been performed to investigate their potential as inhibitors of various enzymes or as ligands for receptors. For example, derivatives have been docked into the active sites of PI3-K/mTOR kinases and Mycobacterium tuberculosis RNAP. nih.govresearchgate.net

The process involves:

Preparation of the ligand and receptor structures: Generating 3D structures of this compound and the target protein.

Defining the binding site: Identifying the active or allosteric site on the protein.

Running the docking algorithm: This samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed.

Illustrative Molecular Docking Results for a Hypothetical Isoquinoline Ligand

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase A | -8.5 | Tyr123, Asp184, Leu56 | H-bond with Asp184, pi-pi stacking with Tyr123 |

| Protease B | -7.2 | Gly98, Val34, Phe112 | Hydrophobic interactions with Val34 and Phe112 |

Note: This table is a hypothetical representation of typical docking results.

Computational methods provide a powerful toolkit for predicting the reactivity and potential biological interactions of a molecule like this compound. By integrating the results from DFT, MD, and docking, a comprehensive profile of the molecule can be constructed.

Predicting Reactivity: DFT calculations of frontier molecular orbitals and electrostatic potential maps can predict the most likely sites for chemical reactions. For instance, the nitrogen atom in the isoquinoline ring is expected to be a primary site for protonation and coordination to metals. The hydroxyl group is a site for esterification and oxidation.

Predicting Biological Interactions: Molecular docking can identify potential protein targets. Subsequent MD simulations can validate the stability of these interactions and provide insights into the binding dynamics. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be developed for a series of related isoquinoline analogs to predict the activity of new compounds. smolecule.com

Recent advancements in machine learning and deep learning are also being applied to predict chemical reactivity and biological activity with increasing accuracy, offering a rapid screening method for virtual compound libraries. nih.gov

Emerging Applications and Future Directions in Isoquinolin 3 Ylmethanol Research

Applications in Advanced Functional Materials

The unique electronic and structural characteristics of the isoquinoline (B145761) ring system make it a valuable component in the design of advanced functional materials. rsc.org Its derivatives, including those originating from isoquinolin-3-ylmethanol, are being explored for their utility in materials science, particularly in applications requiring specific optical and electronic properties. pkusz.edu.cnpkusz.edu.cn

The flat, electron-rich, polyaromatic skeleton of isoquinoline derivatives makes them ideal candidates for π-conjugated functional materials. pkusz.edu.cnpkusz.edu.cn These materials are characterized by their extended systems of alternating single and double bonds, which facilitate electron delocalization and give rise to unique electronic and optical properties. Indole-containing polyaromatic scaffolds, such as indolo[2,1-a]isoquinolines, which can be synthesized from isoquinoline precursors, are noted for their applications as π-conjugated functional materials. pkusz.edu.cnpkusz.edu.cn The design and synthesis of these materials often involve strategies to manipulate their molecular structure to enhance desired properties. rsc.org The development of straightforward, one-step protocols to create libraries of these polyaromatic scaffolds is an area of active research, aiming to simplify the production of these valuable molecules. pkusz.edu.cn

Many organic dyes suffer from aggregation-caused quenching in the solid state, which limits their practical applications. However, certain molecular designs can overcome this issue. Isoquinoline derivatives, specifically indolo[2,1-a]isoquinolines, have been identified as effective solid-state fluorescent materials. pkusz.edu.cnpkusz.edu.cn The fluorescence in these materials arises from the restriction of intramolecular motion in the solid state, which blocks non-radiative decay pathways and enhances emission.

The introduction of donor-acceptor (D-A) structures is a prominent strategy to achieve emissions at longer wavelengths, such as far-red or near-infrared (FR/NIR), which are beneficial for applications like biological imaging. The photophysical properties of these materials can be finely tuned by modifying the substituents on the aromatic ring system. For instance, in certain polysubstituted indolo[2,1-a]isoquinoline analogues, electron-donating substituents can blue-shift the emission by increasing the HOMO-LUMO energy gap, while electron-withdrawing substituents can cause a red-shift. pkusz.edu.cn This tunability is crucial for developing materials with specific emission characteristics for various applications. rsc.org

Table 1: Research Findings on Isoquinoline Derivatives in Functional Materials

| Application Area | Key Finding | Relevant Compound Class | Reference |

| π-Conjugated Materials | Indole-containing polyaromatic scaffolds are found in π-conjugated functional materials. | Indolo[2,1-a]isoquinolines | pkusz.edu.cnpkusz.edu.cn |

| Solid-State Fluorescence | Substituents on the polyaromatic skeleton affect the HOMO-LUMO energy gap and thus the fluorescence emission wavelength. | Indolo[2,1-a]isoquinolines | pkusz.edu.cn |

| Organic Semiconductors | The flat, electron-rich skeleton of isoquinoline derivatives is suitable for use in organic semiconductors. | Indolo[2,1-a]isoquinolines | pkusz.edu.cnpkusz.edu.cn |

The same structural features that make isoquinoline derivatives suitable for fluorescent materials also lend themselves to applications in organic electronics. Polysubstituted indolo[2,1-a]isoquinoline analogues, for example, are being investigated as organic semiconductors. pkusz.edu.cnpkusz.edu.cn Organic semiconductors are the active components in organic thin-film transistors (OTFTs), which are of interest for applications such as flexible electronics and sensors. pkusz.edu.cn The performance of these materials is highly dependent on their molecular packing and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. pkusz.edu.cnmdpi.com The ability to synthesize a wide variety of substituted isoquinoline derivatives allows for the systematic tuning of these properties to optimize semiconductor performance. pkusz.edu.cn

Solid-State Fluorescent Materials

Advanced Drug Design Strategies and Optimization

The isoquinoline scaffold is considered a "privileged" structure in medicinal chemistry, as it appears in numerous compounds with diverse biological activities, including anticancer agents. researchgate.netresearchgate.net Consequently, this compound and its derivatives are valuable starting points for the development of new therapeutic agents. Modern drug design strategies are being employed to optimize these compounds for enhanced potency, selectivity, and pharmacokinetic properties.

Advanced drug design often utilizes computational and structure-based methods. nih.gov Strategies relevant to isoquinoline derivatives include:

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments to identify weak binders that can be grown or merged into more potent lead compounds. researchoutreach.orgfiveable.me In one research program, a library of 5,000 isoquinoline derivatives was synthesized to generate fragments for screening against protein kinase C (PKC), a target for rheumatoid arthritis. researchoutreach.org

Structure-Based Drug Design (SBDD): This method relies on the 3D structure of the target protein to design complementary ligands. nih.govfiveable.me Knowledge of the ligand binding pocket allows for the rational design and optimization of inhibitors to improve affinity and selectivity. nih.gov

Scaffold Hopping: This technique involves exploring different core structures (scaffolds) that maintain the key pharmacophoric features of a known active compound. fiveable.me

A concrete example of drug design involving an isoquinolin-yl-methanol derivative is the development of VMAT2 inhibitors. The compound [(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl]methanol has been identified as an inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is a target for treating hyperkinetic disorders. google.com This demonstrates the potential of complex derivatives of this compound in targeting specific biological pathways.

Table 2: Drug Design Strategies for Isoquinoline Scaffolds

| Strategy | Description | Application Example | Reference |

| Fragment-Based Drug Discovery (FBDD) | Screening small, low-complexity fragments to identify starting points for lead development. | Generation of a 5,000-member library of isoquinoline derivatives for screening. | researchoutreach.org |

| Structure-Based Drug Design (SBDD) | Using the 3D structure of a biological target to design high-affinity ligands. | Rational design of ligands for a target protein's binding pocket. | nih.gov |

| Privileged Scaffold Use | Utilizing core structures known to bind to multiple biological targets. | Isoquinoline derivatives are used to develop novel anticancer agents. | researchgate.net |

Future Research Perspectives and Challenges for this compound and its Derivatives

The future of research on this compound and its derivatives is promising, with several avenues for exploration and challenges to overcome.

Future Perspectives: